N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds with a functional group that contains a double bond between a carbon and a nitrogen atom, with the nitrogen atom connected to an aryl or alkyl group. This specific compound is derived from the condensation of 5-chloro-2-methoxybenzaldehyde and 6-methylpyridine-3-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 5-chloro-2-methoxybenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of concentrated hydrochloric acid to catalyze the reaction. The mixture is refluxed for several hours, and upon cooling, the solid product is filtered, washed with water, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: Schiff bases, including this compound, are studied for their pharmacological properties, such as antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The molecular targets and pathways involved depend on the specific application and the metal ion complex formed.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide
Uniqueness
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various substitution reactions, and the methoxy group can influence the compound’s electronic properties, making it distinct from other similar Schiff bases .
Properties
Molecular Formula |
C15H14ClN3O2 |
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Molecular Weight |
303.74 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-3-4-11(8-17-10)15(20)19-18-9-12-7-13(16)5-6-14(12)21-2/h3-9H,1-2H3,(H,19,20)/b18-9+ |
InChI Key |
UAPGRMPPIKKRJX-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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